

Stability of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate under different conditions

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Compound of Interest

Compound Name: Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Cat. No.: B1427098

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Technical Support Center: Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Welcome to the technical support center for **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we synthesize established chemical principles with practical, field-proven insights to ensure the integrity of your research.

Introduction: Understanding the Molecule

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a valuable intermediate in organic synthesis, prized for its trifunctional nature, incorporating two ester groups and a secondary alcohol on a cyclohexane scaffold.^[1] This structure, however, also presents specific stability challenges that must be carefully managed to ensure experimental success and reproducibility. The primary points of reactivity under typical laboratory and storage conditions are the ester linkages and the hydroxyl group.

This guide will address the most common stability-related questions and issues encountered during the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address potential issues.

Storage and Handling

Question 1: What are the optimal storage conditions for **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**?

Answer: For long-term stability, it is recommended to store **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** at 2-8°C in a tightly sealed container to protect it from moisture.^[2] Some suppliers suggest room temperature storage for short periods, but for maintaining high purity, especially in sensitive applications, refrigerated conditions are preferable.^{[2][3]} The presence of moisture can initiate slow hydrolysis of the ester groups, even at neutral pH.

Troubleshooting:

- Observation: Appearance of a new peak in your analytical chromatogram (e.g., HPLC) after a period of storage.
- Potential Cause: This could indicate hydrolysis, leading to the formation of the corresponding mono-ester or di-acid.
- Solution: Ensure the container is tightly sealed and consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture. If degradation is suspected, re-purify the compound before use.

Stability in Solution

Question 2: I am observing degradation of the compound in my aqueous reaction buffer. What is the likely cause and how can I mitigate it?

Answer: The most probable cause of degradation in aqueous media is the hydrolysis of the methyl ester groups. This reaction is catalyzed by both acid and base. The rate of hydrolysis is significantly influenced by the pH of the solution.

- Under Basic Conditions (pH > 7): The compound will undergo saponification, an irreversible base-catalyzed hydrolysis of the esters to form the corresponding carboxylate salts and methanol.[4][5] This process is typically faster than acid-catalyzed hydrolysis.
- Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis is an equilibrium process that will yield the carboxylic acid and methanol.[1][5]

The presence of the hydroxyl group on the cyclohexane ring can also influence the rate of hydrolysis due to intramolecular interactions.

Troubleshooting:

- Observation: A gradual decrease in the concentration of the starting material over time, with the concurrent appearance of more polar species in your reaction monitoring (e.g., by TLC or HPLC).
- Potential Cause: Hydrolysis of one or both ester groups.
- Solutions:
 - pH Control: If your experimental conditions permit, maintain the pH as close to neutral (pH 6-7) as possible. Use a well-buffered system.
 - Temperature: Keep the temperature as low as your reaction parameters allow, as hydrolysis rates increase with temperature.
 - Solvent Choice: If possible, minimize the amount of water in your solvent system. Consider using co-solvents like THF or dioxane for poorly soluble substrates, but be aware that these can also participate in side reactions under certain conditions.
 - Reaction Time: Minimize the reaction time to reduce the extent of degradation.

Question 3: Can I use solvents like methanol or ethanol for my experiments?

Answer: While methanol and ethanol are common laboratory solvents, their use with **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** requires careful consideration. Under acidic or basic conditions, or in the presence of transesterification catalysts (e.g., certain metal salts),

the methyl esters can undergo transesterification with the solvent, leading to the formation of the corresponding ethyl esters or a mixture of esters. This can complicate purification and analysis. For reactions where the ester groups must remain intact, it is advisable to use aprotic solvents such as acetonitrile, THF, dichloromethane, or DMF.

Chemical Compatibility and Degradation Pathways

Question 4: What are the expected degradation products under different stress conditions?

Answer: Understanding the potential degradation products is crucial for developing stability-indicating analytical methods and for interpreting experimental results. Forced degradation studies are an excellent tool for this purpose.[6][7][8]

1. Hydrolytic Degradation:

- Acidic/Basic Hydrolysis: The primary degradation pathway is the stepwise hydrolysis of the two ester groups. This will result in the formation of 5-hydroxy-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid (the mono-acid) and subsequently 5-hydroxycyclohexane-1,3-dicarboxylic acid (the di-acid), along with two equivalents of methanol.

2. Oxidative Degradation:

- The secondary alcohol at the C5 position is susceptible to oxidation.[9] Common laboratory oxidants can convert the hydroxyl group into a ketone, yielding dimethyl 5-oxocyclohexane-1,3-dicarboxylate. Stronger oxidizing conditions could potentially lead to ring-opening byproducts.

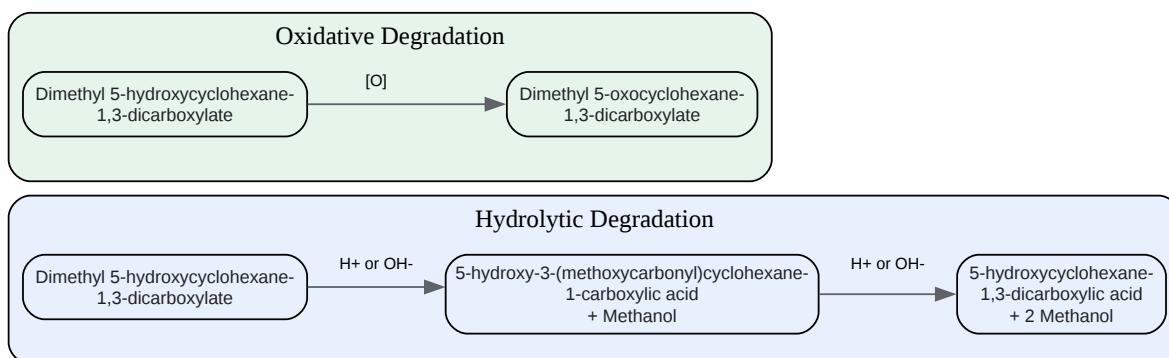
3. Thermal Degradation:

- At elevated temperatures, thermal decomposition can occur. For cyclohexane derivatives, this may involve ring-opening reactions.[10][11] The specific degradation products will depend on the temperature and atmosphere (inert or oxidative).

4. Photodegradation:

- While the molecule does not contain strong chromophores that absorb UV-Vis light, photostability should be assessed, especially if the compound is to be used in applications with prolonged light exposure.[12][13] Photodegradation can be initiated by impurities or proceed through radical mechanisms.

Below is a diagram illustrating the primary degradation pathways:



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*Primary degradation pathways of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**.*

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** under various stress conditions.

Materials:

- Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3%
- HPLC system with UV detector
- pH meter
- Water bath or oven
- Photostability chamber

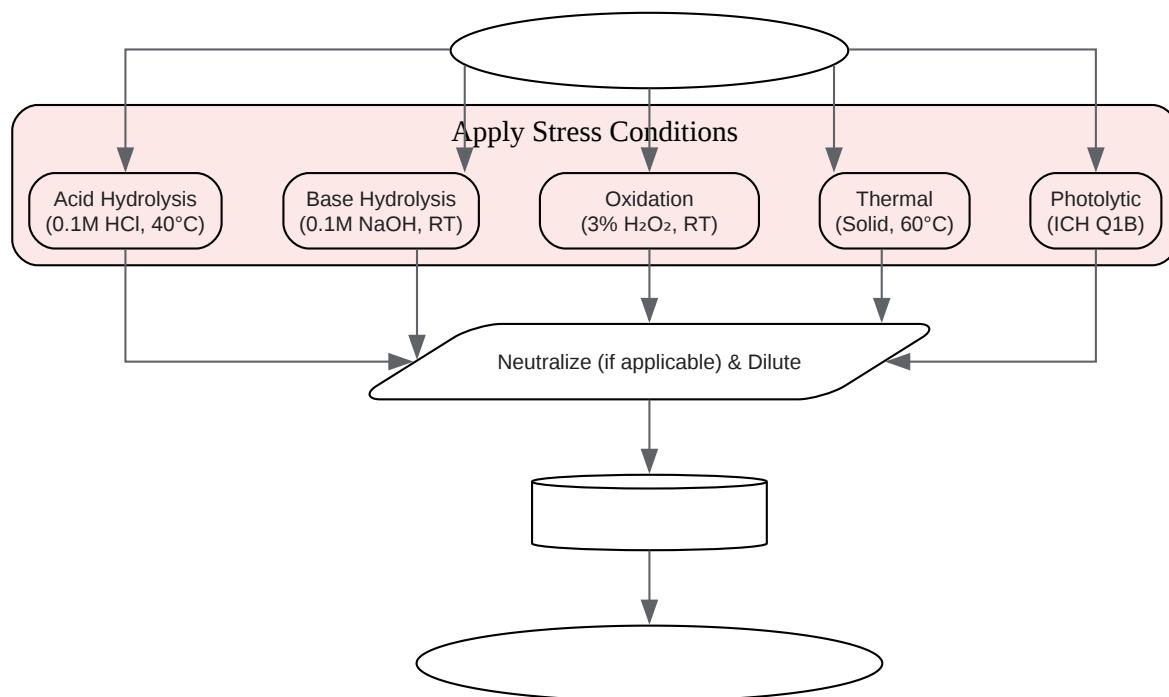
Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** at a concentration of 1 mg/mL in methanol.
- Stress Conditions:
 - Acid Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
 - Incubate at 40°C for 24 hours.
 - At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
 - Base Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
 - Incubate at room temperature for 4 hours.

- At various time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
- Oxidative Degradation:
 - To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
 - Keep at room temperature for 24 hours, protected from light.
 - Analyze at various time points.
- Thermal Degradation:
 - Place a solid sample of the compound in an oven at 60°C for 48 hours.
 - Dissolve a portion of the stressed solid in methanol for HPLC analysis.
- Photodegradation:
 - Expose a solution of the compound (e.g., in methanol) to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[14][15]
 - Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.[16]
 - Analyze both samples by HPLC.
- HPLC Analysis:
 - A reverse-phase HPLC method with UV detection is generally suitable.[17][18]
 - Column: C18, 4.6 x 150 mm, 5 µm
 - Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
 - Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

- Analyze the stressed samples and compare the chromatograms to an unstressed control to identify degradation peaks.

The workflow for this protocol is illustrated below:



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Workflow for a forced degradation study.

Data Summary

Condition	Expected Primary Degradation Products	Key Stability Considerations
Acidic (e.g., 0.1M HCl)	Mono- and di-acid hydrolysis products	Rate is temperature-dependent.
Basic (e.g., 0.1M NaOH)	Carboxylate salts of mono- and di-acids	Reaction is irreversible (saponification). ^[4]
Oxidative (e.g., 3% H ₂ O ₂)	Dimethyl 5-oxocyclohexane-1,3-dicarboxylate	The secondary alcohol is the primary site of oxidation. ^[9]
Thermal (e.g., 60°C)	Potential for ring-opening and other complex products.	Stability is generally good at recommended storage temperatures.
Photolytic (ICH Q1B)	Dependent on specific conditions and impurities.	The molecule itself lacks strong chromophores.

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